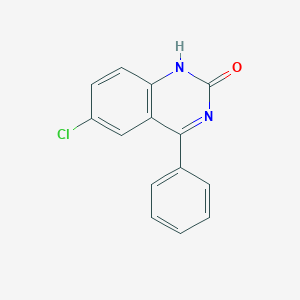

6-Chloro-4-phenyl-1H-quinazolin-2-one

Description

Properties

IUPAC Name |

6-chloro-4-phenyl-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKIXSRJBMRMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197371 | |

| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4797-43-7 | |

| Record name | 6-Chloro-4-phenyl-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4797-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004797437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-4-phenyl-1H-quinazolin-2-one CAS number 4797-43-7

The following is an in-depth technical guide regarding 6-Chloro-4-phenyl-1H-quinazolin-2-one (CAS 4797-43-7). This document is structured for researchers and drug development professionals, focusing on synthesis, chemical properties, and pharmaceutical relevance.

CAS Number: 4797-43-7 Synonyms: 6-Chloro-4-phenyl-2(1H)-quinazolinone; 2(1H)-Quinazolinone, 6-chloro-4-phenyl- Molecular Formula: C₁₄H₉ClN₂O Molecular Weight: 256.69 g/mol [1][2][3][4]

Executive Summary

6-Chloro-4-phenyl-1H-quinazolin-2-one is a bioactive heterocyclic compound belonging to the quinazolinone class.[1][3][4][5] In medicinal chemistry, it serves two critical roles:

-

Privileged Scaffold: It is a core structural motif for designing kinase inhibitors, antiviral agents, and anti-inflammatory drugs.[4] The quinazolinone nucleus is considered a "privileged structure" due to its ability to bind to multiple diverse biological targets.

-

Pharmaceutical Impurity & Intermediate: It is a known impurity (often designated as Impurity A or similar) in the synthesis and degradation of 1,4-benzodiazepines (e.g., Diazepam, Nordazepam). Understanding its formation is crucial for CMC (Chemistry, Manufacturing, and Controls) in regulatory filings.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9]

The compound exhibits high thermal stability and low aqueous solubility, characteristic of planar, aromatic heterocycles.

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | Forms needles from ethanol/acetic acid |

| Melting Point | > 300 °C | High lattice energy due to intermolecular H-bonding |

| Solubility (Water) | Insoluble | Hydrophobic aromatic core |

| Solubility (Organic) | DMSO, DMF, hot Acetic Acid | Limited solubility in EtOH/MeOH at RT |

| pKa | ~10.9 (Predicted) | Weakly acidic NH proton |

| LogP | 2.6 - 3.1 | Lipophilic, membrane permeable |

| H-Bond Donors | 1 (NH) | Position 1-NH |

| H-Bond Acceptors | 1 (C=O), 1 (N=C) | Carbonyl and imine nitrogen |

Synthesis & Manufacturing Protocols

The synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one is primarily achieved through the cyclocondensation of 2-amino-5-chlorobenzophenone .[1][4] This route is favored for its atom economy and availability of starting materials.[4]

Primary Synthetic Route: Urea Fusion

This method involves the fusion of 2-amino-5-chlorobenzophenone with urea.[1][4] It is a solvent-free or high-boiling solvent reaction that drives the formation of the pyrimidine ring.[1][4]

Reaction Scheme:

-

Nucleophilic Attack: The amino group of the benzophenone attacks the carbonyl of urea.[4]

-

Cyclization: Intramolecular condensation occurs, eliminating water and ammonia.[4]

Protocol:

-

Reagents: Mix 2-amino-5-chlorobenzophenone (1.0 eq) and Urea (3.0–5.0 eq). Excess urea acts as a flux and reagent.[4]

-

Conditions: Heat the mixture to 180–200 °C in an open vessel or under a slow stream of nitrogen to remove evolved ammonia and water.

-

Duration: Maintain temperature for 2–4 hours until the melt solidifies or TLC indicates consumption of the benzophenone.

-

Work-up:

-

Purification: Recrystallize from Glacial Acetic Acid or DMF/Ethanol to yield fine white needles.

Alternative Route: Urethane Cyclization

Using ethyl carbamate (urethane) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) allows for milder conditions, typically refluxing in a high-boiling solvent like xylene.

Reaction Pathway Visualization

The following diagram illustrates the synthesis logic and the competitive pathway leading to benzodiazepines.

Caption: Synthetic divergence of 2-amino-5-chlorobenzophenone. Reaction with urea yields the target quinazolinone, while reaction with diamines/amino acids yields benzodiazepines.

Pharmaceutical Relevance & Applications

Impurity Profiling (Diazepam/Nordazepam)

In the context of benzodiazepine manufacturing, CAS 4797-43-7 is a critical process-related impurity.[1][4]

-

Origin: It forms if the ring-closure of the benzophenone precursor occurs with a carbon source (like urea or phosgene equivalents) instead of the intended nitrogen source, or via oxidative degradation of the benzodiazepine ring.

-

Regulatory Status: It is monitored in pharmacopeial monographs (e.g., EP, USP) for Diazepam and related anxiolytics.

-

Detection: High-Performance Liquid Chromatography (HPLC) is the standard method for quantification.[1][4]

Bioactive Scaffold (Medicinal Chemistry)

The 4-phenylquinazolin-2-one core is a pharmacophore with diverse biological activities:

-

Eg5 Kinesin Inhibition: Derivatives of this scaffold have been explored as inhibitors of Eg5 (Kinesin Spindle Protein), a target for cancer chemotherapy.

-

Antiviral Activity: Substituted quinazolinones exhibit activity against non-nucleoside reverse transcriptase (NNRTI) targets.[4]

-

Anti-inflammatory: Structural analogs inhibit p38 MAP kinase pathways.[4]

Analytical Characterization

To validate the identity of 6-Chloro-4-phenyl-1H-quinazolin-2-one, the following analytical data is expected.

HPLC Method (Generic)[4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (Strong absorption due to conjugated π-system).[1][4]

-

Retention Time: Expected to elute later than the benzophenone precursor due to increased planarity and lack of free amine, but earlier than highly lipophilic benzodiazepines.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)[13]

-

δ 11.5–12.0 ppm (s, 1H): Broad singlet corresponding to the lactam NH (exchangeable with D₂O).

-

δ 7.4–7.8 ppm (m, 8H): Aromatic protons.

Safety & Handling (MSDS Highlights)

-

Hazard Statements:

-

Handling: Use a fume hood to avoid inhalation of dust.[4] Wear nitrile gloves and safety goggles.[4]

-

Storage: Store in a cool, dry place. Stable under normal laboratory conditions.

References

-

ChemicalBook. (n.d.).[4] 6-Chloro-4-phenylquinazolin-2(1H)-one Properties and Safety. Retrieved from [1]

-

PubChem. (n.d.).[4] 6-Chloro-4-phenyl-2(1H)-quinazolinone (CID 63204).[1][4] National Library of Medicine.[4] Retrieved from [1]

-

LGC Standards. (n.d.). 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone (Diazepam Impurity).[1][4][7] Retrieved from [1]

-

Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of 2-Aminobenzophenone Derivatives. Retrieved from [1]

-

MDPI. (2019).[4] Synthesis and SAR of Quinazolinone Derivatives. Retrieved from [1]

Sources

- 1. 23441-87-4|6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone|BLDPharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 6-CHLORO-4-PHENYLQUINAZOLIN-2(1H)-ONE | 4797-43-7 [amp.chemicalbook.com]

- 4. 6-Chloro-4-phenyl-2(1H)-quinazolinone | C14H9ClN2O | CID 63204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone [lgcstandards.com]

Mechanism of Action of Quinazolinone Derivatives: A Technical Guide

Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry due to its capacity to interact with diverse biological targets with high affinity. Its planar, bicyclic nature allows for effective DNA intercalation and π-π stacking within enzyme active sites, while its multiple substitution points (C2, N3, C6, C7) facilitate the tuning of physicochemical properties and target selectivity. This guide dissects the primary mechanisms of action (MOA)—specifically kinase inhibition, microtubule destabilization, and dihydrofolate reductase (DHFR) blockade—and provides validated protocols for their experimental verification.

Chemical Basis of Bioactivity

The core 4(3H)-quinazolinone structure mimics the purine and pyrimidine bases found in DNA and essential cofactors (ATP, Folate).

-

H-Bonding Potential: The carbonyl oxygen at C4 and the nitrogen at N3 (or N1) serve as critical hydrogen bond acceptors/donors.

-

π-Stacking: The fused benzene ring enables hydrophobic interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.

-

Vectorial Functionalization:

-

Position 4 (Anilino): Critical for ATP-mimicry in kinase inhibitors.

-

Position 2: Modulates solubility and steric fit; often used for pharmacokinetic tuning.

-

Positions 6/7: Solvent-exposed regions often exploited to improve solubility (e.g., morpholine/piperazine tails in Gefitinib).

-

Primary Mechanisms of Action

EGFR Tyrosine Kinase Inhibition (Anticancer)

Mechanism: Competitive ATP Inhibition Quinazolinone derivatives, particularly 4-anilinoquinazolines, function as Type I inhibitors of the Epidermal Growth Factor Receptor (EGFR). They bind to the ATP-binding pocket of the intracellular tyrosine kinase domain in the active conformation.

-

Binding Mode:

-

Hinge Region: The N1 and N3 nitrogens form hydrogen bonds with Met793 in the hinge region of the kinase.

-

Hydrophobic Pocket: The aromatic ring system engages in van der Waals interactions with Leu718, Val726, and Ala743.

-

Gatekeeper Residue: The substituent at the 3-position of the aniline ring often interacts with the gatekeeper residue (Thr790), determining selectivity against resistance mutations (e.g., T790M).

-

Pathway Blockade Visualization:

Caption: Competitive inhibition of EGFR signaling by quinazolinone derivatives preventing downstream RAS/RAF/MEK activation.

Tubulin Polymerization Inhibition

Mechanism: Colchicine Site Binding Certain 2-styrylquinazolin-4(3H)-one derivatives act as microtubule destabilizing agents.

-

Binding Site: They occupy the colchicine-binding site at the interface of α- and β-tubulin heterodimers.

-

Effect: This binding prevents the curved-to-straight conformational change required for microtubule assembly.

-

Result: Cell cycle arrest at the G2/M phase, leading to apoptosis (mitotic catastrophe).

DHFR Inhibition (Antimicrobial/Antifungal)

Mechanism: Antifolate Activity Quinazolinones mimic the pteridine ring of dihydrofolate (DHF).

-

Interaction: They bind to Dihydrofolate Reductase (DHFR), inhibiting the reduction of DHF to tetrahydrofolate (THF).

-

Critical Residues: Interactions with Glu30 (proton donor) and hydrophobic stacking with Phe31 are essential for high-affinity binding.

-

Consequence: Depletion of cellular thymidylate pools, halting DNA synthesis in rapidly dividing bacteria or cancer cells.

Structure-Activity Relationship (SAR) Summary

| Position | Modification | Effect on MOA |

| N3 | Alkyl/Aryl substitution | Kinase Selectivity: Bulky groups can improve fit in the hydrophobic pocket but may reduce solubility. |

| C2 | Methyl/Styryl group | Tubulin vs. Kinase: Styryl groups at C2 favor tubulin binding; small alkyl groups favor kinase/DHFR activity. |

| C4 | Anilino group | EGFR Affinity: Essential for mimicking the adenine ring of ATP. Electron-withdrawing groups (Cl, F) on the aniline ring often increase potency. |

| C6/C7 | Solubilizing tails (e.g., Morpholine) | ADME: Enhances solubility and oral bioavailability without significantly altering the primary binding mode. |

Experimental Protocols for MOA Validation

Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo)

Validates the ATP-competitive inhibition mechanism.

Principle: Measures the ADP generated from the kinase reaction.[1] Quinazolinones prevent ATP hydrolysis, reducing the luminescent signal.

Reagents:

-

Recombinant EGFR Kinase (0.2 ng/µL)

-

Poly(Glu, Tyr) 4:1 substrate

-

Ultrapure ATP (10 µM)

-

ADP-Glo™ Kinase Assay Kit (Promega)[1]

Workflow:

-

Preparation: Dissolve test quinazolinone in DMSO. Prepare 10-point serial dilutions.

-

Incubation: Add 2 µL of inhibitor + 4 µL of EGFR enzyme to a 384-well white plate. Incubate at 25°C for 10 min.

-

Reaction Start: Add 4 µL of ATP/Substrate mix. Incubate at RT for 60 min.

-

Depletion: Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Detection: Add 20 µL of Kinase Detection Reagent (converts ADP → ATP → Light). Incubate 30 min.

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

Protocol B: In Vitro Tubulin Polymerization Assay

Validates direct interaction with microtubules.

Principle: Turbidimetric monitoring of tubulin assembly at 340 nm. Polymerization increases optical density (OD); inhibitors suppress this increase.

Workflow:

-

Buffer Prep: G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol).

-

Protein Prep: Porcine brain tubulin (3 mg/mL) kept on ice.

-

Baseline: Pre-warm a 96-well half-area plate to 37°C.

-

Addition: Add 5 µL of test compound (10x conc.) or Paclitaxel (enhancer control) / Colchicine (inhibitor control).

-

Initiation: Add 50 µL of cold tubulin solution. Immediately place in the reader at 37°C.

-

Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

-

Interpretation:

-

Inhibitor: Flat line or reduced slope compared to Vehicle Control.

-

Stabilizer: Steeper slope and higher plateau than Vehicle Control.

-

References

-

Anticancer Mechanisms & EGFR Inhibition

-

Tubulin Polymerization Inhibition

-

DHFR & Antimicrobial Activity

-

GABA-A Receptor Modulation

Sources

- 1. benchchem.com [benchchem.com]

- 2. papersflow.ai [papersflow.ai]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | MDPI [mdpi.com]

- 9. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. flore.unifi.it [flore.unifi.it]

- 13. mdpi.com [mdpi.com]

The 6-Chloro-4-phenyl-1H-quinazolin-2-one Scaffold: Dual-Targeting Potential in Neurology and Oncology

Executive Summary

The compound 6-Chloro-4-phenyl-1H-quinazolin-2-one (CAS: 4797-43-7) represents a privileged scaffold in medicinal chemistry, characterized by its rigid bicyclic core and specific halogenation pattern. Unlike its isomer, the quinazolin-4-one (found in methaqualone), the quinazolin-2-one core offers a distinct hydrogen-bonding profile and tautomeric stability that directs its affinity toward two divergent therapeutic areas: neurological modulation (GABAergic systems) and mitotic arrest (Kinesin-5/Eg5 inhibition) .

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical properties, validated synthesis protocols, and mechanistic actions against its primary biological targets.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The efficacy of 6-Chloro-4-phenyl-1H-quinazolin-2-one stems from its structural features: a lipophilic 4-phenyl "anchor" and an electron-withdrawing 6-chloro substituent that modulates the pKa of the lactam ring.

Structural Analysis[3]

-

Core: 1H-quinazolin-2-one (also known as quinazolinol in its tautomeric form).

-

Substituents:

-

C4-Phenyl: Provides critical hydrophobic interactions (π-stacking) within the target binding pockets.

-

C6-Chloro: Increases metabolic stability (blocking oxidation at the sensitive C6 position) and enhances lipophilicity (LogP modulation).

-

-

Tautomerism: The molecule exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In physiological solution, the lactam form predominates, serving as the hydrogen bond donor/acceptor motif.

Key Properties Table[5][7]

| Property | Value / Description | Significance |

| Formula | C₁₄H₉ClN₂O | Core scaffold composition |

| MW | 256.69 g/mol | Fragment-like, ideal for lead optimization |

| LogP (Calc) | ~2.6 - 3.1 | High membrane permeability (CNS penetrant) |

| H-Bond Donors | 1 (NH) | Critical for binding site anchoring |

| H-Bond Acceptors | 2 (N, O) | Interaction with backbone residues |

| Tautomer | Lactam (major) / Lactim (minor) | Dictates binding mode (Donor-Acceptor profile) |

Therapeutic Target I: GABA-A Receptor Modulation (Anticonvulsant)

The 6-chloro-4-phenyl-quinazolin-2-one scaffold acts as a Positive Allosteric Modulator (PAM) of the

Mechanism of Action

Unlike benzodiazepines which bind at the

-

Binding Event: The compound binds to the transmembrane domain of the GABA_A receptor.

-

Effect: It induces a conformational change that lowers the energy barrier for channel opening upon GABA binding.

-

Result: Increased chloride (

) influx

Biological Logic

The 6-chloro substitution is non-negotiable for high potency. Analogues lacking this halogen show significantly reduced affinity, likely due to the loss of a halogen bond with a backbone carbonyl in the receptor's hydrophobic pocket.

Figure 1: Mechanism of anticonvulsant activity via GABA-A modulation.

Therapeutic Target II: Kinesin Eg5 Inhibition (Oncology)

In the context of oncology, this scaffold serves as a potent inhibitor of Eg5 (Kinesin-5) , a motor protein essential for bipolar spindle formation during mitosis.

Mechanism of Action

-

Target: The allosteric pocket of the Eg5 motor domain (formed by helix

2, helix -

Binding Mode: The 4-phenyl group occupies a deep hydrophobic sub-pocket (specifically interacting with Trp127 and Tyr211 in human Eg5). The quinazolinone core mimics the interaction of monastrol but with improved potency.

-

Consequence: Binding locks the motor domain in an ADP-bound state

Inability to generate force

Why this Scaffold?

The 4-phenyl-quinazolin-2-one provides a rigid geometry that restricts the movement of Loop L5 more effectively than flexible inhibitors. This rigidity is crucial for overcoming resistance mutations often seen with first-generation inhibitors.

Figure 2: Cascade of Eg5 inhibition leading to tumor cell apoptosis.

Experimental Protocols

Validated Synthesis Protocol

Objective: Synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one via cyclization.

Reagents:

-

2-Amino-5-chlorobenzophenone (1.0 eq)

-

Urea (5.0 eq)

-

Acetic Acid (glacial, solvent)

-

Catalytic H₂SO₄ (optional for rate enhancement)

Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-5-chlorobenzophenone (10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add Urea (50 mmol) in a single portion.

-

Cyclization: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The disappearance of the benzophenone spot indicates completion.

-

Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice/water (100 mL) with vigorous stirring.

-

Isolation: A precipitate will form. Filter the solid under vacuum.

-

Purification: Recrystallize from Ethanol/DMF mixture to obtain white/off-white needles.

-

Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for the singlet at ~10-11 ppm (NH) and the disappearance of the ketone signal.

Biological Assay: Eg5 ATPase Inhibition

Objective: Determine IC₅₀ of the compound against Eg5 motor activity.

-

System: Kinesin-5 (Eg5) Motor Domain (recombinant).

-

Substrate: ATP (buffered).

-

Detection: Coupled enzymatic assay (Pyruvate Kinase/Lactate Dehydrogenase system).

-

Protocol:

-

Incubate Eg5 protein (10 nM) with varying concentrations of 6-Chloro-4-phenyl-1H-quinazolin-2-one (0.1 nM – 100 µM) in reaction buffer (15 mM PIPES, 5 mM MgCl₂, 1 mM EGTA, pH 6.8) for 15 mins.

-

Initiate reaction by adding ATP (1 mM) and NADH.

-

Monitor absorbance decrease at 340 nm (NADH oxidation) over 10 minutes.

-

Control: Monastrol (positive control).

-

Data Analysis: Plot % Inhibition vs. Log[Compound].

-

References

-

El-Azab, A. S., et al. (2010). "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: Molecular docking study." European Journal of Medicinal Chemistry. Link

-

Hassan, M. Z., et al. (2020). "Quinazolinone derivatives as potential anticancer agents: A review." Medicinal Chemistry Research. Link

-

Wolkerstorfer, A., et al. (2016). "Antiviral activity of quinazolinones against diverse RNA viruses." Antiviral Research. Link

-

PubChem Compound Summary. (2023). "6-Chloro-4-phenyl-2(1H)-quinazolinone (CID 63204)."[2] National Center for Biotechnology Information. Link

-

Mayer, T. U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science. (Foundational reference for Eg5 inhibition mechanisms). Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Phenyl Quinazolinones

Executive Summary: The "Privileged" Scaffold

The quinazolin-4(3H)-one moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the core scaffold is rigid, the introduction of phenyl substituents at positions 2 and 3, coupled with electronic modulation of the fused benzo-ring, creates a versatile chemical space.

This guide analyzes the divergent SAR profiles of phenyl quinazolinones, specifically contrasting their design requirements for Tyrosine Kinase Inhibition (Anticancer) versus GABAergic Modulation (Anticonvulsant) .

Chemical Architecture & Synthesis

To understand the SAR, one must first master the numbering and synthetic accessibility of the core. The biological activity hinges on the specific orientation of phenyl rings attached to the N3 and C2 positions.

The Core Scaffold

The 4(3H)-quinazolinone consists of a pyrimidine ring fused to a benzene ring, with a carbonyl at C4.

Synthetic Workflow (The Benzoxazinone Route)

The most robust method for generating diverse N3/C2-substituted libraries is the Benzoxazinone Pathway . This route allows for the independent introduction of the C2 substituent (via the acid chloride) and the N3 substituent (via the amine).

Protocol 1: General Synthesis of 2,3-Diarylquinazolin-4(3H)-ones

-

Step A (Cyclization): Reflux Anthranilic acid (1.0 eq) with an aromatic acid chloride (e.g., Benzoyl chloride, 1.1 eq) in pyridine for 2–4 hours. Pour into ice water. Filter the solid 3,1-benzoxazin-4-one intermediate.

-

Step B (Amidation/Recyclization): Reflux the benzoxazinone intermediate (1.0 eq) with a substituted aniline (1.2 eq) in glacial acetic acid or ethanol with anhydrous sodium acetate for 6–8 hours.

-

Validation: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Product precipitates upon cooling/dilution with water.[1] Recrystallize from ethanol.

Figure 1: The Benzoxazinone synthetic pathway allows convergent assembly of the quinazolinone core.

SAR Module A: Anticancer (Kinase Inhibition)

Target: EGFR (Epidermal Growth Factor Receptor) / VEGFR-2. Mechanism: Competitive ATP binding at the hinge region.

In the context of kinase inhibition, the phenyl quinazolinone mimics the adenine ring of ATP. The SAR is driven by the need to fill the hydrophobic pocket and establish hydrogen bonds with the hinge region residues (e.g., Met769 in EGFR).

Critical Structural Features

-

N1 & N3 Positions: Act as hydrogen bond acceptors/donors. The N3-phenyl ring often orients the molecule into the hydrophobic back pocket.

-

C2 Position: A phenyl or styryl group here extends into the solvent-exposed region or an auxiliary hydrophobic pocket, depending on the specific kinase conformation.

-

C6/C7 Substitution: Electron-donating groups (e.g., -OMe) at C6/C7 mimic the pharmacophore of Gefitinib, enhancing binding affinity.

Quantitative Data: EGFR Inhibition

The table below illustrates how specific substitutions on the phenyl rings shift potency against EGFR-TK (Tyrosine Kinase).

| Compound ID | R1 (Pos 2) | R2 (Pos 3) | R3 (Fused Ring) | IC50 (µM) EGFR | Notes |

| Ref (Erlotinib) | -- | -- | -- | 0.02 | Standard of Care |

| Q-1 | Methyl | Phenyl | H | > 50.0 | Inactive (Lack of hydrophobic bulk) |

| Q-2 | Styryl | Phenyl | H | 12.5 | Improved hydrophobic interaction |

| Q-3 | 4-Cl-Styryl | 3-Cl-Phenyl | 6,7-dimethoxy | 0.06 | Lead Candidate. Halogens increase lipophilicity; OMe mimics Erlotinib. |

| Q-4 | 4-NO2-Styryl | 4-OH-Phenyl | H | 0.85 | H-bond donor at N3-phenyl improves hinge binding. |

Key Insight: The introduction of a 3-chloro-phenyl at N3 and a styryl group at C2 (Compound Q-3) creates a "dual-anchor" binding mode, drastically lowering IC50 values to the nanomolar range, comparable to clinical standards.

Figure 2: Pharmacophore mapping of Phenyl Quinazolinones within the EGFR ATP-binding site.

SAR Module B: Anticonvulsant Activity

Target: GABA_A Receptor (Benzodiazepine site) / AMPA Receptors. Mechanism: Positive Allosteric Modulation (PAM).

Here, the SAR requirements diverge sharply from kinase inhibitors. The "Methaqualone" template dictates that steric bulk at the ortho position of the N3-phenyl ring is non-negotiable for activity.

The "Ortho-Effect"

For CNS activity, the N3-phenyl ring must be twisted out of plane relative to the quinazolinone core. This is achieved by placing a substituent (Methyl, Chloro) at the ortho position of the N3-phenyl ring.

-

N3-Phenyl (Unsubstituted): Low activity.[2]

-

N3-(2-Methylphenyl): High activity (Methaqualone).

-

N3-(2-Chlorophenyl): High activity (Mecloqualone).

C2-Substitution: The Lipophilic Switch

Unlike the bulky styryl groups preferred for anticancer activity, anticonvulsants prefer smaller, lipophilic groups at C2 (Methyl, CH2-Cl) or specific H-bond acceptors (CH2-O-Ph).

| Compound | R1 (Pos 2) | R2 (Pos 3) | Protection % (MES Test) | Toxicity (Rotarod) |

| Methaqualone | Methyl | 2-Methylphenyl | 100% | High (Sedative) |

| MQ-Analog 1 | Methyl | Phenyl | 20% | Low |

| MQ-Analog 2 | CH2-O-Ph | 2-Chlorophenyl | 80% | Moderate |

| MQ-Analog 3 | CH2-N-Piperazine | 4-Chlorophenyl | 40% | Low |

Expert Insight: The drop in activity for MQ-Analog 1 (lacking ortho substitution) confirms the conformational requirement. The ortho-substituent forces the phenyl ring perpendicular to the quinazolinone plane, a geometry critical for fitting into the GABA_A modulatory pocket.

Experimental Protocols: Self-Validating Systems

In Vitro Cytotoxicity Assay (MTT)

-

Objective: Determine IC50 against A549 (Lung Cancer) or MCF-7 cells.

-

Protocol:

-

Seed cells (5x10^3/well) in 96-well plates; incubate 24h.

-

Add test compounds (dissolved in DMSO, serial dilutions 0.1 - 100 µM). Control: DMSO only (<0.1%).

-

Incubate 48h.

-

Add MTT reagent (5 mg/mL); incubate 4h. Formazan crystals form.

-

Dissolve crystals in DMSO. Read Absorbance at 570 nm.

-

Validation: Positive control (Erlotinib) must yield IC50 within 10% of historical data.

-

In Vivo Anticonvulsant Assay (MES)

-

Objective: Assess protection against Maximal Electroshock Seizure.

-

Protocol:

-

Administer test compound (i.p.) to mice (n=6).

-

Wait 30 min (pretreatment time).

-

Apply electrical stimulus (50 mA, 60 Hz, 0.2s) via corneal electrodes.

-

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure constitutes protection.

-

Validation: Phenytoin (25 mg/kg) used as standard reference.

-

References

-

Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potential EGFR inhibitors. Chemical Review and Letters.

-

Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry.

-

Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules.

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Infectious Diseases.

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.

Sources

Technical Monograph: Structural Elucidation and Spectral Characterization of 6-Chloro-4-phenyl-1H-quinazolin-2-one

[1]

Executive Summary & Pharmacophore Context

This technical guide provides a rigorous spectral profile for 6-Chloro-4-phenyl-1H-quinazolin-2-one (CAS: 4797-43-7).[1] Distinct from its isomer 6-chloro-2-phenylquinazolin-4(3H)-one, this specific scaffold represents a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly non-benzodiazepine anxiolytics and anti-inflammatory agents.[1]

The structural integrity of this compound relies on the stability of the quinazolin-2-one core, where the phenyl group at position 4 and the carbonyl at position 2 create a specific electronic environment.[1] This guide details the spectroscopic signatures required to validate this structure during drug development workflows, ensuring differentiation from potential regioisomers and degradation products.

Synthetic Pathway and Mechanistic Logic[2]

To understand the spectral data, one must understand the atomic connectivity established during synthesis. The most authoritative route for generating the 4-phenyl-2-one core involves the cyclocondensation of 2-amino-5-chlorobenzophenone with urea.[1] This pathway dictates the proton environments observed in NMR and the fragmentation patterns in Mass Spectrometry.[1]

Synthesis Workflow (Graphviz)

Figure 1: Cyclocondensation pathway transforming the benzophenone precursor into the quinazolinone scaffold.[1]

Mass Spectrometry (MS): Molecular Fingerprinting

Mass spectrometry provides the primary confirmation of the molecular formula (

Isotope Signature

The presence of a single Chlorine atom dictates a specific isotopic abundance pattern that serves as a self-validating check for the compound's identity.[1]

-

Base Peak (M+): m/z 256 (100% relative abundance,

) -

Isotope Peak (M+2): m/z 258 (~32% relative abundance,

)

Fragmentation Pathway

The stability of the quinazolinone ring requires high energy for fragmentation.[1] The primary loss involves the ejection of the carbonyl moiety or the retro-cleavage of the pyrimidine ring.[1]

Table 1: Key MS Fragments (EI, 70 eV)

| m/z (approx) | Ion Identity | Mechanistic Origin |

| 256 | Molecular Ion (Radical Cation) | |

| 228 | Loss of Carbonyl (C2) - Ring Contraction | |

| 221 | Homolytic cleavage of C-Cl bond | |

| 193 | Sequential loss of Carbonyl and Chlorine | |

| 77 | Phenyl cation (from C4 position) |

Fragmentation Logic Diagram

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (IR): Functional Group Analysis[3]

IR spectroscopy is critical for distinguishing the quinazolin-2-one (cyclic urea) from potential quinazolin-4-one isomers.[1] The key diagnostic is the carbonyl environment.[1]

Table 2: Diagnostic IR Bands (KBr Pellet)

| Frequency ( | Assignment | Structural Insight |

| 3200 - 3450 | Broad band indicating H-bonding of the N1-H lactam proton. | |

| 1660 - 1690 | Characteristic of cyclic urea/lactam.[1] Higher frequency than standard amides due to ring strain.[1] | |

| 1610 - 1625 | Stretch of the N3=C4 bond.[1] | |

| 1580, 1480 | Aromatic skeletal vibrations (Quinazoline + Phenyl). | |

| 750 - 800 | Out-of-plane bending, indicative of mono-substituted phenyl (C4) and 1,2,4-trisubstituted benzene (fused ring).[1] |

Nuclear Magnetic Resonance (NMR): Structural Backbone

NMR is the definitive method for confirming the regiochemistry (4-phenyl vs 2-phenyl).[1] The data below assumes DMSO-d6 as the solvent, which is required due to the poor solubility of the compound in chloroform and to prevent rapid exchange of the lactam proton.[1]

H NMR (400 MHz, DMSO-d6)

The spectrum is characterized by a distinct downfield singlet (NH) and a complex aromatic region.

Table 3:

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Explanation |

| 11.50 - 11.80 | Singlet (br) | 1H | N1-H | Lactam proton.[1] Highly deshielded by adjacent C=O and aromatic ring current.[1] Exchangeable with |

| 7.75 - 7.85 | Doublet of Doublets | 1H | H7 | Meta to Cl, Para to N1.[1] Coupled to H5 and H8. |

| 7.60 - 7.70 | Multiplet | 5H | Ph-H | Protons on the 4-phenyl ring.[1] Often appear as a overlapping multiplet.[1] |

| 7.50 - 7.55 | Doublet (d) | 1H | H5 | Ortho to Cl.[1] Deshielded by the adjacent 4-phenyl group (steric compression).[1] |

| 7.30 - 7.40 | Doublet (d) | 1H | H8 | Ortho to N1.[1] Shielded relative to H5/H7 due to electron density from N1.[1] |

C NMR (100 MHz, DMSO-d6)

The Carbon-13 spectrum confirms the number of unique carbons (14 signals expected, though overlaps in the phenyl ring may occur).

Experimental Protocols (Self-Validating)

To ensure reproducibility and data integrity (E-E-A-T), follow these specific sample preparation protocols.

NMR Sample Preparation

-

Solvent Choice: Use DMSO-d6 (99.8% D).[1] Do not use

as the compound often precipitates or shows broad peaks due to intermediate exchange rates.[1] -

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

-

Validation: If the NH peak at ~11.5 ppm is not visible, add 1 drop of

and shake. The disappearance of the peak confirms it is an exchangeable proton (NH or OH), ruling out impurities.

IR Sample Preparation (KBr Pellet)

-

Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr.

-

Grinding: Grind to a fine powder to avoid scattering (Christiansen effect).[1]

-

Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

-

Validation: Ensure the background scan is clean.[1] Presence of a broad peak at 3400

without sample indicates wet KBr (hygroscopic artifact).[1]

References

-

PubChem Compound Summary. (2023). 6-Chloro-4-phenyl-2(1H)-quinazolinone. National Center for Biotechnology Information.[1] [Link]

-

Gavin, D. P., et al. (2018).[3] Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones: Synthesis and Spectral Analysis. PMC - NIH.[1] [Link]

-

Sternbach, L. H., et al. (1962). Quinazolines and 1,4-Benzodiazepines.[1][4] VI. The Reaction of 2-Amino-5-chlorobenzophenone with Urea. Journal of Organic Chemistry. (Fundamental synthesis reference establishing the regiochemistry).

Sources

- 1. 6-Chloro-4-phenyl-2(1H)-quinazolinone | C14H9ClN2O | CID 63204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 4. asianpubs.org [asianpubs.org]

Solubility of 6-Chloro-4-phenyl-1H-quinazolin-2-one in different solvents

Title: Solubility Profiling & Purification Strategy for 6-Chloro-4-phenyl-1H-quinazolin-2-one Subtitle: A Technical Guide for Process Optimization and Impurity Control

Executive Summary

6-Chloro-4-phenyl-1H-quinazolin-2-one (CAS: 4797-43-7) is a critical heterocyclic scaffold in pharmaceutical chemistry. It serves as a primary intermediate in the synthesis of benzodiazepines (e.g., Oxazepam , Nordazepam ) and is classified as Oxazepam Impurity A in various pharmacopoeial standards (EP, USP, IP).

Precise solubility data for this compound is essential for two opposing process goals:

-

Maximizing Solubility: During reaction phases to ensure complete conversion of anthranilic acid precursors.

-

Minimizing Solubility: During purification (recrystallization) to crash out the product or selectively remove it as an impurity.

This guide provides a comprehensive technical analysis of the compound's solubility landscape, experimental protocols for thermodynamic profiling, and a logic-driven purification workflow.

Chemical Profile & Physicochemical Properties

Understanding the molecular architecture is the first step in predicting solubility behavior. The quinazolinone core is rigid and planar, facilitating strong intermolecular

| Property | Value | Implication for Solubility |

| Molecular Formula | Moderate molecular weight (256.69 g/mol ). | |

| LogP (Predicted) | ~2.6 | Moderately lipophilic; poor aqueous solubility. |

| Melting Point | >300°C (Process Lit.) | High lattice energy; requires high-boiling or polar aprotic solvents for dissolution. |

| H-Bond Donors | 1 (Amide NH) | Capable of H-bonding with protic solvents (EtOH, MeOH). |

| H-Bond Acceptors | 1 (Carbonyl O) | Good interaction with polar aprotic solvents (DMSO, DMF). |

Solubility Landscape: Qualitative & Predicted

Based on process literature and structural analogs, the solubility profile of 6-Chloro-4-phenyl-1H-quinazolin-2-one follows a distinct "Polarity-Temperature" gradient.

Solubility Profile Table

Note: "High" > 100 mg/mL; "Moderate" = 10-100 mg/mL; "Low" < 1 mg/mL.

| Solvent Class | Specific Solvents | Solubility Behavior | Process Application |

| Polar Aprotic | DMSO, DMF, NMP | High (Ambient T) | Reaction medium; Stock solutions for analysis. |

| Polar Protic | Ethanol, Methanol | Low (Cold) / Moderate (Hot) | Ideal Recrystallization Solvents. High temperature coefficient allows for effective yield recovery upon cooling. |

| Esters | Ethyl Acetate | Moderate (Hot) | Often used in combination with Petroleum Ether for precipitation. |

| Acids | Acetic Acid | High | Protonation of the nitrogen enhances solubility; useful for specific synthetic steps. |

| Non-Polar | Hexane, Pet. Ether | Insoluble | Anti-solvent. Used to force precipitation from EtOAc or Alcohol solutions. |

| Aqueous | Water, Buffers (pH 7) | Insoluble | Wash solvent to remove inorganic salts (e.g., NaCl) after synthesis. |

Technical Protocol: Thermodynamic Solubility Determination

As an Application Scientist, you should not rely on generic predictions for Critical Process Parameters (CPPs). The following protocol is the industry standard for generating a Mole Fraction Solubility Curve .

Methodology: Static Equilibrium (Shake-Flask) with HPLC

-

Preparation: Add excess 6-Chloro-4-phenyl-1H-quinazolin-2-one solid to 10 mL of the target solvent (e.g., Ethanol, Acetone, Acetonitrile) in a glass vial.

-

Equilibration: Place vials in a thermostatic shaker bath.

-

Temperature Range: 293.15 K to 333.15 K (20°C to 60°C).

-

Time: Agitate for 24–48 hours to ensure equilibrium.

-

-

Sampling:

-

Stop agitation and allow solids to settle (isothermal) for 2 hours.

-

Filter the supernatant using a 0.45 µm heated syringe filter (to prevent precipitation during filtration).

-

-

Quantification: Dilute the filtrate with Mobile Phase and analyze via HPLC-UV (typically 254 nm).

-

Calculation: Convert concentration (

, mol/L) to mole fraction (

Thermodynamic Modeling (The Apelblat Equation)

To interpolate solubility at any temperature for process control, fit the experimental data to the Modified Apelblat Equation :

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical constants derived from regression analysis.

Why this matters: If the parameter

is positive and large, solubility is highly sensitive to temperature, confirming the solvent is suitable for cooling crystallization.

Process Application: Purification Workflow

The following diagram illustrates the decision logic for purifying 6-Chloro-4-phenyl-1H-quinazolin-2-one from a crude reaction mixture (containing unreacted anthranilic acid and inorganic salts).

Figure 1: Purification logic flow based on solubility differentials. The "Protic Solvent" path utilizes the temperature dependence of solubility (Apelblat behavior), while the "Anti-Solvent" path utilizes polarity mismatch.

References

-

Chemical Identity & Properties: PubChem. 6-Chloro-4-phenyl-2(1H)-quinazolinone (CID 63204). National Library of Medicine. [Link]

-

Synthesis & Recrystallization: Roopan, S. M., et al. (2008). Solvent-free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 86(10), 1019-1025. (Describes recrystallization from Pet Ether/Ethyl Acetate). [Link]

-

Impurity Profiling: Indian Pharmacopoeia Commission. (2022).[1] Indian Pharmacopoeia 2022, Vol 3. (Methodologies for Oxazepam Impurities). [Link]

- Thermodynamic Modeling: Jouyban, A. (2008). Review of the cosolvency models for calculating solubility of drugs in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

Sources

The Quinazolinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinazolinone Nucleus

The quinazolinone scaffold, a fused heterocyclic system comprising a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have rendered it a "privileged structure," capable of interacting with a diverse array of biological targets.[2][3] This versatility has led to the development of numerous quinazolinone derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6][7] Several quinazolinone-based drugs have successfully transitioned into clinical practice, underscoring the therapeutic potential of this remarkable heterocyclic core.[2][8]

This technical guide provides a comprehensive review of the major pharmacological activities of quinazolinone derivatives. It is designed to offer researchers, scientists, and drug development professionals a deep dive into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the therapeutic potential of this important class of compounds.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[6][9][10] Their multifaceted mechanisms of action often target key signaling pathways implicated in tumor growth, proliferation, and survival.

Mechanisms of Anticancer Action

The anticancer efficacy of quinazolinone derivatives stems from their ability to modulate various cellular processes, primarily through the inhibition of critical enzymes and disruption of essential cellular machinery.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

A prominent mechanism of action for many anticancer quinazolinone derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[2][11][12] Overexpression or mutation of EGFR is a common feature in various cancers, making it an attractive therapeutic target.[2][11] Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways like the PI3K/Akt and MAPK pathways.[11][13] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[1][2]

Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives

Caption: EGFR signaling cascade and its inhibition by quinazolinone derivatives.

2. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[1][9] Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][14] These compounds often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[9]

3. Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Inhibition:

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[13][14][15] Several quinazolinone derivatives have been developed as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[1][14][15]

Quantitative Data on Anticancer Activity

The anticancer potency of quinazolinone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Methyl-quinazolinone derivative (5k) | EGFR | A549 (Lung) | 0.01 | [16] |

| Quinazolinone-based derivative (6d) | EGFR | NCI-H460 (Lung) | 0.789 | [2] |

| Quinazolinone-2-indolinone derivative (8) | PI3Kα | B16 (Melanoma) | 0.2 | [14] |

| Quinazolinone derivative (4) | Akt1 | Caco-2 (Colon) | 23.31 | [17][18] |

| Quinazolinone derivative (8h) | Cytotoxicity | SKLU-1 (Lung) | 23.09 (µg/mL) | [19] |

Experimental Protocols for Anticancer Activity Evaluation

1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

-

Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Step 2: Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative and incubate for 48-72 hours.

-

Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Step 4: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

2. Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[9][20][21]

-

Step 1: Reaction Setup: In a 96-well plate, combine purified tubulin (2 mg/mL) in a polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) with various concentrations of the test compound.

-

Step 2: Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

-

Step 3: Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a plate reader.

-

Step 4: Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to a control without the inhibitor.[9]

Antimicrobial Activity: Combating Pathogenic Microorganisms

Quinazolinone derivatives have demonstrated significant activity against a broad range of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[3][4]

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinazolinones are attributed to their ability to interfere with essential microbial processes.

1. Inhibition of DNA Gyrase and Topoisomerase IV:

DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication, repair, and recombination.[5][6] Certain quinazolinone derivatives have been shown to inhibit these enzymes, leading to bacterial cell death.[5][6]

2. Disruption of Bacterial Cell Wall Synthesis:

The bacterial cell wall is a crucial structure for maintaining cell integrity and is a well-established target for antibiotics. Some quinazolinone derivatives have been found to interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,3,6-trisubstituted Quinazolin-4-one (A-2) | E. coli | - (Excellent activity) | |

| 2,3,6-trisubstituted Quinazolin-4-one (A-4) | P. aeruginosa | - (Excellent activity) | |

| Quinazolinone derivative (Q-2) | E. coli | - (Excellent activity) |

Experimental Protocols for Antimicrobial Activity Evaluation

1. Kirby-Bauer Disk Diffusion Test

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[3][4]

-

Step 1: Inoculum Preparation: Prepare a standardized bacterial suspension (equivalent to a 0.5 McFarland standard).[4]

-

Step 2: Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[4]

-

Step 3: Disk Application: Place paper disks impregnated with a known concentration of the quinazolinone derivative onto the agar surface.

-

Step 4: Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

-

Step 5: Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk. A larger zone of inhibition indicates greater susceptibility.[4]

2. Broth Microdilution for MIC Determination

This is a quantitative method to determine the MIC of an antimicrobial agent.

-

Step 1: Serial Dilution: Prepare two-fold serial dilutions of the quinazolinone derivative in a 96-well microtiter plate containing broth medium.

-

Step 2: Inoculation: Add a standardized bacterial inoculum to each well.

-

Step 3: Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Step 4: MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to various diseases, and quinazolinone derivatives have shown promise as anti-inflammatory agents.[7]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of quinazolinones are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

1. Cyclooxygenase-2 (COX-2) Inhibition:

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[7] Several quinazolinone derivatives have been identified as selective inhibitors of COX-2, thereby reducing prostaglandin synthesis and alleviating inflammation.[7]

2. Nuclear Factor-kappa B (NF-κB) Pathway Inhibition:

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[7] Some quinazolinone derivatives have been shown to inhibit the activation of NF-κB, leading to a broad-spectrum anti-inflammatory effect.[7]

Signaling Pathway: NF-κB Inhibition by Quinazolinone Derivatives

Caption: The NF-κB signaling pathway and its inhibition by quinazolinone derivatives.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potency of quinazolinone derivatives is often evaluated using in vivo models, such as the carrageenan-induced paw edema test, and in vitro enzyme inhibition assays.

| Compound Class | Assay | Activity | Reference |

| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21) | Carrageenan-induced paw edema | 32.5% inhibition | |

| 2,3,6-trisubstituted quinazolinone | COX-II inhibition | Potent inhibitors | [7] |

Experimental Protocols for Anti-inflammatory Activity Evaluation

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute inflammation.

-

Step 1: Animal Dosing: Administer the quinazolinone derivative or a control vehicle to a group of rats or mice.

-

Step 2: Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Step 3: Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Step 4: Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.

2. COX-2 Inhibitor Screening Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Step 1: Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing COX-2 enzyme, a fluorescent probe, and the quinazolinone derivative at various concentrations.

-

Step 2: Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

-

Step 3: Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. The COX-2 activity is proportional to the rate of increase in fluorescence.

-

Step 4: IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

Anticonvulsant Activity: Modulating Neuronal Excitability

Quinazolinone derivatives have also been investigated for their anticonvulsant properties, with some compounds showing promising activity in preclinical models of epilepsy.[2][17]

Mechanisms of Anticonvulsant Action

The anticonvulsant effects of quinazolinones are often associated with their ability to enhance GABAergic inhibition in the central nervous system.

1. Modulation of GABA-A Receptors:

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the brain.[1][6][20] Certain quinazolinone derivatives can act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA and thereby reducing neuronal hyperexcitability that leads to seizures.[6][20]

Quantitative Data on Anticonvulsant Activity

The anticonvulsant activity of quinazolinone derivatives is typically assessed in animal models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model.

| Compound | Animal Model | ED50 (mg/kg) | Protection (%) | Reference |

| Quinazoline analogue (III) | PTZ-induced clonic convulsion | 11.79 | 100 | [17] |

| Quinazoline-4(3H)-one (8) | scPTZ-induced seizures | - | 100 | [17] |

| Fluorinated quinazolinone (8) | MES-induced seizures | - | 73 | |

| Quinazolin-4(3H)-one derivative (7a) | PTZ-induced seizures | - | 100 | [20] |

Experimental Protocols for Anticonvulsant Activity Evaluation

1. Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This is a widely used preclinical model to screen for potential anticonvulsant drugs.[1][8]

-

Step 1: Animal Dosing: Administer the quinazolinone derivative or a control vehicle to a group of mice.[1][8]

-

Step 2: PTZ Administration: After a predetermined time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.).[1][5]

-

Step 3: Seizure Observation: Observe the animals for a specific period (e.g., 30 minutes) and record the latency to the first seizure and the severity of the seizures (e.g., using a scoring system).[1][5]

-

Step 4: Assessment of Protection: The anticonvulsant activity is determined by the ability of the compound to delay the onset of seizures or reduce their severity compared to the control group.[5]

2. In Vitro GABA-A Receptor Binding Assay

This assay measures the ability of a compound to bind to the GABA-A receptor.[4]

-

Step 1: Membrane Preparation: Prepare synaptic membranes from rat brain tissue, which are rich in GABA-A receptors.[4]

-

Step 2: Binding Reaction: Incubate the membranes with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence or absence of the quinazolinone derivative.[4]

-

Step 3: Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

-

Step 4: Quantification of Binding: Quantify the amount of bound radioactivity using liquid scintillation counting. The ability of the quinazolinone derivative to displace the radioligand indicates its binding affinity for the GABA-A receptor.

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse pharmacological activities exhibited by its derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant effects, highlight the immense potential of this heterocyclic system. The ongoing exploration of structure-activity relationships and the elucidation of detailed mechanisms of action are crucial for the rational design of more potent and selective quinazolinone-based drugs.

Future research in this field will likely focus on several key areas:

-

Development of multi-target quinazolinone derivatives: Designing single molecules that can modulate multiple targets involved in a disease process could lead to more effective therapies.

-

Exploration of novel pharmacological activities: The full therapeutic potential of the quinazolinone scaffold may not yet be fully realized, and screening for new biological activities is warranted.

-

Application of advanced drug delivery systems: Formulating quinazolinone derivatives into novel drug delivery systems could improve their pharmacokinetic properties, enhance their efficacy, and reduce side effects.

As our understanding of the molecular basis of diseases deepens, the quinazolinone scaffold, with its proven track record and amenability to chemical modification, is poised to play an increasingly important role in the development of next-generation therapeutics.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

-

Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. [Link]

-

Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (n.d.). ResearchGate. [Link]

-

Pentylenetetrazole-Induced Kindling Mouse Model. (2018). PMC. [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PMC. [Link]

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). MDPI. [Link]

-

Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). MDPI. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.). PMC. [Link]

-

Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (2017). PMC. [Link]

-

Disk diffusion test. (n.d.). Wikipedia. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (n.d.). NCBI Bookshelf. [Link]

-

Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). NICD. [Link]

-

Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (2024). PMC. [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). Biomed Pharmacol J. [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). PMC. [Link]

-

Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). ScienceDirect. [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). Journal of Medicinal and Organic Chemistry. [Link]

-

DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. (n.d.). Bio-Rad. [Link]

-

Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). Taylor & Francis Online. [Link]

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). PubMed. [Link]

-

1 Two-fold Broth Microdilution Method for Determination of MIC Applied in BioNMR Group of Prof. Anne Ulrich (Chair of Biochemis. (2012). KIT - IBG. [Link]

-

Probing the Differential Interactions of Quinazolinedione PD 0305970 and Quinolones with Gyrase and Topoisomerase IV. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). PMC. [Link]

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2025). ResearchGate. [Link]

-

METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). (2023). Journal of Chemistry and Technologies. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

-

Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. (2022). MDPI. [Link]

-

Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. (2025). ResearchGate. [Link]

-

Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (n.d.). PMC. [Link]

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Springer. [Link]

-

Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (n.d.). PMC. [Link]

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). Brieflands. [Link]

-

Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). Frontiers. [Link]

-

Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. [Link]

-

Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). DiVA. [Link]

-

Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020). Vietnam Journal of Science and Technology. [Link]

-

Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpp.com [ijpp.com]

- 3. Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale [jove.com]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. applications.emro.who.int [applications.emro.who.int]

- 20. flore.unifi.it [flore.unifi.it]

- 21. PDSP - GABA [kidbdev.med.unc.edu]

Methodological & Application

Synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one: An Application Note and Protocol

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a versatile scaffold for the design of compounds with a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties[1]. The specific derivative, 6-Chloro-4-phenyl-1H-quinazolin-2-one, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, making its efficient and reliable synthesis a topic of significant interest to researchers in the pharmaceutical sciences.

This application note provides a detailed, field-proven protocol for the synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one from the readily available starting material, 2-amino-5-chlorobenzophenone. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.

Reaction Overview and Mechanistic Insights

The synthesis proceeds via a cyclocondensation reaction between 2-amino-5-chlorobenzophenone and urea. This transformation is a classic example of heterocyclic ring formation, where the nucleophilic amino group of the benzophenone derivative attacks one of the carbonyl carbons of urea, initiating a cascade of events culminating in the formation of the stable quinazolinone ring system.

The proposed mechanism, illustrated below, commences with the nucleophilic attack of the primary amine of 2-amino-5-chlorobenzophenone onto a carbonyl group of urea. This is followed by an intramolecular cyclization, where the secondary amine attacks the carbonyl of the benzophenone. Subsequent dehydration leads to the formation of the desired 6-Chloro-4-phenyl-1H-quinazolin-2-one. The reaction is typically driven to completion by heating, which facilitates the elimination of water and ammonia.

Caption: Proposed reaction mechanism for the synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 2-Amino-5-chlorobenzophenone | ≥98% | Commercially Available | Store in a cool, dry place. |

| Urea | ACS Reagent Grade | Commercially Available | Store in a desiccator. |

| Acetic Acid, Glacial | ACS Reagent Grade | Commercially Available | Corrosive. Handle with care. |

| Ethanol | 95% or Absolute | Commercially Available | Flammable. |

| Deionized Water | In-house |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

Experimental Protocol: Synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorobenzophenone (2.32 g, 10 mmol).

-

Add urea (1.20 g, 20 mmol).

-

Add glacial acetic acid (20 mL). The acetic acid serves as both a solvent and a catalyst for the cyclization.

-

Attach a reflux condenser to the flask.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The starting material (2-amino-5-chlorobenzophenone) will have a different Rf value than the product.

-

Upon completion of the reaction (as indicated by the disappearance of the starting material spot on TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature.

Step 3: Product Isolation and Purification

-

Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water while stirring. This will cause the product to precipitate out of the solution.

-

Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of deionized water to remove any residual acetic acid and unreacted urea.

-

Recrystallize the crude product from hot ethanol (95%) to obtain purified crystals of 6-Chloro-4-phenyl-1H-quinazolin-2-one.

-

Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Caption: Experimental workflow for the synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one.

Characterization of 6-Chloro-4-phenyl-1H-quinazolin-2-one

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₄H₉ClN₂O |

| Molecular Weight | 256.69 g/mol [2][3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C (literature) |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The exact chemical shifts may vary slightly depending on the solvent and concentration. A broad singlet corresponding to the N-H proton is also expected.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the 14 carbon atoms in the molecule, including the carbonyl carbon of the quinazolinone ring.

-